molecular formula C6H3ClIN3 B6279479 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine CAS No. 1581750-56-2

3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B6279479
CAS RN: 1581750-56-2
M. Wt: 279.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound belongs to the pyrrolopyrazine family, which is composed of five-membered rings containing both nitrogen and oxygen atoms. 3-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a versatile compound with a wide range of potential applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is not yet fully understood. However, it is known that this compound can act as a photosensitizer due to its ability to absorb light and produce reactive oxygen species. Furthermore, this compound can act as a redox-active catalyst due to its ability to undergo redox reactions with various substrates. Finally, this compound has been found to inhibit certain enzymes, suggesting that it may act as an inhibitor of certain biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine are not yet fully understood. However, it has been found to have anti-cancer activity in vitro, suggesting that it may have potential therapeutic applications in vivo. In addition, this compound has been found to inhibit certain enzymes, suggesting that it may have potential therapeutic applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine in laboratory experiments include its potential to act as a photosensitizer, redox-active catalyst, and enzyme inhibitor. Furthermore, this compound is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. The main limitation of this compound is its lack of biochemical and physiological data, which limits its potential applications in vivo.

Future Directions

The potential future directions for 3-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine include further research into its mechanism of action and biochemical and physiological effects. In addition, further research into its potential applications in photodynamic therapy and as an anti-cancer agent is warranted. Furthermore, further research into its potential to act as a redox-active catalyst and inhibitor of certain enzymes is also needed. Finally, further research into its potential to act as a drug delivery system is also of interest.

Synthesis Methods

The synthesis of 3-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine can be achieved through a two-step process. The first step involves the reaction of a 1,3-diketone with a primary amine in an acid-catalyzed reaction. This reaction produces an amide intermediate that is then subjected to a chlorination reaction with iodine chloride. This reaction yields the desired compound 3-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine.

Scientific Research Applications

3-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine has been studied for its potential applications in scientific research. This compound has been investigated for its potential to act as a photosensitizer in photodynamic therapy and has also been studied for its potential to act as a redox-active catalyst. In addition, this compound has been studied for its potential to act as an anti-cancer agent and as an inhibitor of certain enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine involves the reaction of 3-chloropyrazine-2-carboxylic acid with iodine and sodium nitrite to form the diazonium salt, which is then reacted with copper(I) iodide to form the desired product.", "Starting Materials": ["3-chloropyrazine-2-carboxylic acid", "iodine", "sodium nitrite", "copper(I) iodide"], "Reaction": ["1. Dissolve 3-chloropyrazine-2-carboxylic acid in a mixture of concentrated hydrochloric acid and water.", "2. Add sodium nitrite to the solution and stir until the diazonium salt is formed.", "3. Add iodine to the diazonium salt solution and stir until the solution turns brown.", "4. Add copper(I) iodide to the solution and stir for several hours at room temperature.", "5. Filter the resulting solid and wash with water.", "6. Recrystallize the product from a suitable solvent to obtain pure 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine."] }

CAS RN

1581750-56-2

Product Name

3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Molecular Formula

C6H3ClIN3

Molecular Weight

279.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.